molecular formula C26H28O17 B15093448 Myricetin3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside

Myricetin3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside

Cat. No.: B15093448
M. Wt: 612.5 g/mol
InChI Key: MMKMIFKDPPAMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mechanism of Action

The mechanism of action of Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside involves the inhibition of key enzymes and pathways involved in lipid metabolism. The compound down-regulates the mRNA expressions of PPARγ, CEBP/α, and ap2, which are crucial regulators of adipogenesis . By inhibiting these pathways, the compound reduces triglyceride accumulation in adipocytes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myricetin-3-O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit triglyceride accumulation in adipocytes is a notable feature that sets it apart from other flavonoid glycosides .

Properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O17/c27-5-14-18(35)20(37)24(43-25-21(38)17(34)12(32)6-39-25)26(41-14)42-23-19(36)15-9(29)3-8(28)4-13(15)40-22(23)7-1-10(30)16(33)11(31)2-7/h1-4,12,14,17-18,20-21,24-35,37-38H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKMIFKDPPAMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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